4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOC-L-phenylalaninaldehyde and is widely used in the synthesis of peptides and other bioactive molecules.
Scientific Research Applications
Pharmacological Research
Compounds with benzylpiperidine structures have been evaluated for various pharmacological effects. For example, derivatives of benzylpiperidine have been studied for their potential as inhibitors of acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment .
Anti-leukemic Activity
Benzimidazole-piperidine derivatives have shown anti-leukemic activity in human leukemic cell lines, suggesting that similar structures could be explored for anti-cancer properties .
HIV Treatment
Piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV, indicating that related compounds might also be useful in antiviral research .
Enzyme Inhibition
The presence of benzylpiperidine linked to other functional groups has been reported to contribute to inhibitory effects on enzymes such as AChE, which could be relevant in the design of enzyme inhibitors .
Free Radical Scavenging
Some benzylpiperidine derivatives have been screened for their ability to scavenge free radicals, suggesting antioxidant properties that could be beneficial in oxidative stress-related conditions .
Molecular Interaction Studies
The structural features of benzylpiperidine compounds can facilitate interactions with biological targets, which can be important in the study of molecular interactions and drug design .
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that has been identified as an essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells . This disruption of the HIV-1 entry process can lead to a decrease in HIV-1 infection rates .
Pharmacokinetics
For instance, the compound’s boiling point is 127-128°C at 2mmHg , suggesting that it may have good stability and could be well-absorbed in the body.
Result of Action
The result of the compound’s action is a decrease in HIV-1 infection rates . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby reducing the spread of the virus .
properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-21-14-19(15-24)7-8-20(21)27-16-22(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZAHQUBVQGYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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